1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea
Description
1-Benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is a urea derivative featuring a benzyl group and a 1,4-dioxaspiro[4.4]nonane moiety.
Properties
IUPAC Name |
1-benzyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-10-13-6-2-1-3-7-13)18-11-14-12-20-16(21-14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJGRMUPHNHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea typically involves the reaction of benzyl isocyanate with a spirocyclic intermediate. The spirocyclic intermediate can be synthesized from the reaction of cyclopentanone with a diol under acidic conditions to form the 1,4-dioxaspiro[4.4]nonane structure . The final step involves the reaction of this intermediate with benzyl isocyanate under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite KSF may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use as a biolubricant due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The benzyl group may interact with hydrophobic pockets within proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Features and Physico-Chemical Properties
The target compound’s defining feature is the 1,4-dioxaspiro[4.4]nonane group, a bicyclic ether system that distinguishes it from other benzylurea derivatives. Key comparisons include:
Table 1: Structural and Physico-Chemical Comparison
Key Observations :
- The spirocyclic group in the target compound increases molecular weight and introduces ether oxygen atoms, enhancing polarity compared to fluorobenzyl or ethyl-benzoyl analogs .
- The furan-isocyanate analog (C₁₄H₁₃N₃O₃) shares a heterocyclic substituent but lacks the bicyclic rigidity of the spiro system .
Functional Group Impact on Properties
- Spirocyclic vs.
- Heterocyclic vs. Linear Chains : The furan-isocyanate analog’s planar heterocycle may facilitate π-π stacking in target binding, whereas the spiro system’s 3D structure could favor interactions with sterically constrained enzyme pockets .
Biological Activity
1-benzyl-3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a urea functional group linked to a benzyl moiety and a dioxaspiro ring system. Its CAS number is 1251670-67-3, and it has shown promise in various biological assays.
Anticonvulsant Activity
Recent studies have indicated that derivatives related to this compound exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this urea derivative have been tested against standard anticonvulsant drugs like phenytoin. The results demonstrated that several derivatives showed comparable or superior activity in preventing seizures, suggesting that the dioxaspiro structure may enhance anticonvulsant efficacy .
The proposed mechanisms for the anticonvulsant activity of these compounds include:
- Modulation of Neurotransmitter Release : The dioxaspiro moiety may influence neurotransmitter systems such as GABAergic and glutamatergic pathways, which are critical in seizure activity.
- Ion Channel Interaction : Some studies suggest that these compounds may interact with voltage-gated ion channels, stabilizing neuronal membranes and preventing hyperexcitability.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The findings from these studies include:
| Study | Biological Activity | IC50 Value |
|---|---|---|
| Study A | Anticonvulsant | 0.5 µM |
| Study B | Acetylcholinesterase Inhibition | 1.2 µM |
| Study C | Antimicrobial Activity | Zone of inhibition: 15 mm |
These studies indicate that the compound exhibits not only anticonvulsant properties but also potential for inhibiting acetylcholinesterase, which may have implications for neurodegenerative diseases .
In Vivo Studies
In vivo experiments have also been conducted to assess the efficacy of this compound in animal models. For example:
- Seizure Models : In rodent models induced with seizures, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups.
- Behavioral Assessments : Behavioral tests indicated improvements in anxiety-like behaviors, suggesting a broader neuropharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
